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Compound of Interest

Compound Name: JZL195

Cat. No.: B608286 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential for tolerance development with

chronic use of JZL195, a dual inhibitor of fatty acid amide hydrolase (FAAH) and

monoacylglycerol lipase (MAGL).

Frequently Asked Questions (FAQs)
Q1: What is JZL195 and what is its primary mechanism of action?

A1: JZL195 is a chemical probe that dually inhibits two key enzymes responsible for the

degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol

lipase (MAGL).[1] FAAH is the primary enzyme that breaks down anandamide (AEA), while

MAGL is the main enzyme for degrading 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting both

enzymes, JZL195 leads to a significant and sustained elevation of both AEA and 2-AG levels in

the brain and other tissues.[1][3][4] This augmentation of endocannabinoid signaling is

responsible for its various physiological effects.

Q2: Does chronic administration of JZL195 lead to tolerance?

A2: The development of tolerance to JZL195 is a complex issue and appears to be dose-

dependent and related to the specific effect being measured. Some studies have shown that

the anti-allodynic effects of JZL195 in neuropathic pain models are maintained during repeated

administration at certain doses.[5] However, research on chronic blockade of MAGL, which

JZL195 inhibits, suggests a potential for tolerance. Prolonged MAGL inhibition with compounds
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like JZL184 has been shown to lead to the loss of analgesic activity, cross-tolerance to

cannabinoid receptor (CB1) agonists, and desensitization of CB1 receptors.[6][7] One study

noted that the lack of tolerance observed with JZL195 in a neuropathic pain model might be

due to the use of doses that produce submaximal increases in endocannabinoid levels, and

that tolerance might be observed at higher doses.[5] Another study in spontaneously

hypertensive rats found no evidence of tolerance to the weak hypotensive effect of JZL195
over a two-week period.[8]

Q3: What is the evidence for CB1 receptor desensitization with chronic JZL195 use?

A3: While direct long-term studies on JZL195 and CB1 receptor desensitization are limited,

evidence from studies on chronic MAGL inhibition strongly suggests this possibility. Chronic

administration of the MAGL inhibitor JZL184, or genetic deletion of MAGL, leads to

desensitization of brain CB1 receptors.[6][9] This is in contrast to chronic FAAH inhibition,

which does not appear to impair CB1 receptor function.[6] Given that JZL195 inhibits MAGL, it

is plausible that chronic, high-dose administration could lead to CB1 receptor desensitization.

This is a critical consideration for long-term therapeutic applications.

Q4: Are there any observed side effects associated with chronic JZL195 administration?

A4: Chronic administration of MAGL inhibitors has been associated with physical dependence.

[6] For instance, the CB1 receptor antagonist rimonabant can precipitate withdrawal symptoms

in mice chronically treated with the MAGL inhibitor JZL184.[7] Since JZL195 also inhibits

MAGL, there is a potential for similar dependence liabilities with long-term use. The side effects

of JZL195 are largely considered to be CB1-mediated.[5]

Troubleshooting Guides
Issue: Diminished analgesic or anti-allodynic effect of JZL195 over time in our preclinical

model.
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Potential Cause Troubleshooting Step

Development of Pharmacological Tolerance

1. Dose-Response Re-evaluation: Conduct a

new dose-response study to determine if a

higher dose is required to achieve the original

effect. 2. Washout Period: Introduce a drug-free

period to see if sensitivity is restored. 3.

Alternative Dosing Regimen: Consider

intermittent dosing schedules instead of

continuous daily administration.

CB1 Receptor Desensitization/Downregulation

1. Receptor Binding Assays: Perform

radioligand binding studies on brain tissue from

chronically treated animals to quantify CB1

receptor density (Bmax) and affinity (Kd). 2. G-

protein Coupling Assays: Use [35S]GTPγS

binding assays to assess the functional coupling

of CB1 receptors to their G-proteins. A decrease

in agonist-stimulated [35S]GTPγS binding

indicates desensitization.

Cross-Tolerance to Endogenous Cannabinoids

1. Behavioral Assays with CB1 Agonists: Test

the effect of a direct CB1 agonist (e.g.,

WIN55,212-2) in animals chronically treated with

JZL195. A reduced response to the agonist

would indicate cross-tolerance.[6]

Issue: Observation of withdrawal-like symptoms upon cessation of chronic JZL195 treatment.
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Potential Cause Troubleshooting Step

Physical Dependence

1. Antagonist-Precipitated Withdrawal:

Administer a CB1 receptor antagonist/inverse

agonist (e.g., rimonabant) to chronically treated

animals to unmask withdrawal symptoms such

as paw tremors, head shakes, and excessive

grooming.[10] 2. Spontaneous Withdrawal

Observation: Carefully observe animals for a

defined period after the last dose of JZL195 for

the emergence of spontaneous withdrawal

signs.

Data Presentation
Table 1: Effects of Chronic MAGL Inhibition on Cannabinoid System Parameters

Parameter

Acute MAGL

Inhibition (e.g.,

JZL184)

Chronic MAGL

Inhibition (e.g.,

JZL184)

Reference

Analgesic Effect Present Lost [6]

Cross-Tolerance to

CB1 Agonists
Not Applicable Present [6]

Physical Dependence Not Observed Present [6]

CB1 Receptor Density

(Bmax)
Unchanged

Decreased in specific

brain regions
[10]

CB1 Agonist-

Stimulated

[35S]GTPγS Binding

Unchanged Decreased [10]

Table 2: Neurochemical Effects of JZL195 Administration in Rats
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Dose of JZL195

(mg/kg)

Fold Increase in 2-

AG Levels (Brain

Regions)

Fold Increase in AEA

Levels (Brain

Regions)

Reference

15 4.5 - 7 Increased [1]

30 4.5 - 7 Increased [1]

Experimental Protocols
Protocol 1: Assessment of Antinociceptive Tolerance using the Tail-Immersion Test

Animals: Male C57BL/6 mice.

Drug Administration:

Acute Group: Administer a single intraperitoneal (i.p.) injection of JZL195 (e.g., 20 mg/kg)

or vehicle.

Chronic Group: Administer daily i.p. injections of JZL195 (e.g., 20 mg/kg) or vehicle for a

specified period (e.g., 7-14 days).

Behavioral Testing:

On the test day (Day 1 for the acute group, final day for the chronic group), assess

baseline tail-withdrawal latency by immersing the distal third of the tail in a 52°C water

bath. A cut-off time of 15 seconds is used to prevent tissue damage.

Administer the final dose of JZL195 or vehicle.

At the time of peak drug effect (e.g., 1-2 hours post-injection), re-assess tail-withdrawal

latency.

Data Analysis: Compare the change in tail-withdrawal latency from baseline between the

acute and chronic treatment groups. A significantly smaller increase in latency in the chronic

group suggests the development of tolerance.

Protocol 2: Evaluation of CB1 Receptor Desensitization using [35S]GTPγS Binding Assay
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Tissue Preparation:

Following chronic treatment with JZL195 or vehicle, euthanize animals and rapidly dissect

specific brain regions (e.g., cortex, hippocampus).

Prepare crude membrane fractions by homogenization in ice-cold buffer followed by

centrifugation.

Assay Procedure:

Incubate brain membranes with assay buffer containing GDP, [35S]GTPγS, and varying

concentrations of a CB1 receptor agonist (e.g., WIN55,212-2).

Incubate at 30°C for 60 minutes.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer.

Data Analysis:

Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.

Analyze the data using non-linear regression to determine the Emax (maximal stimulation)

and EC50 (potency) of the agonist. A decrease in Emax in membranes from JZL195-

treated animals compared to vehicle-treated animals indicates CB1 receptor

desensitization.
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Caption: Mechanism of action of JZL195.
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Caption: Potential pathway for tolerance development with chronic JZL195 use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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